(3Z)-3-(5-Phenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione

Anti-virulence Staphyloxanthin inhibition CrtN

(3Z)-3-(5-Phenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione (CAS 63520-86-5; PubChem CID 3000657; NSC is a synthetic hybrid that fuses a 5-phenyl-1,2-dithiole-3-ylidene moiety with a chromene-2,4(3H)-dione scaffold. Its molecular formula is C18H10O3S2 and its molecular weight is 338.4 g/mol; computed physicochemical properties include an XLogP3-AA of 4, 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 1 rotatable bond.

Molecular Formula C18H10O3S2
Molecular Weight 338.4 g/mol
CAS No. 63520-86-5
Cat. No. B12691627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Z)-3-(5-Phenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione
CAS63520-86-5
Molecular FormulaC18H10O3S2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C3C(=O)C4=CC=CC=C4OC3=O)SS2
InChIInChI=1S/C18H10O3S2/c19-17-12-8-4-5-9-13(12)21-18(20)16(17)15-10-14(22-23-15)11-6-2-1-3-7-11/h1-10H/b16-15-
InChIKeyQEGUSOMWJVEWSI-NXVVXOECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

63520-86-5 Procurement Guide: (3Z)-3-(5-Phenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione – Core Identity and Sourcing Fundamentals


(3Z)-3-(5-Phenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione (CAS 63520-86-5; PubChem CID 3000657; NSC 293927) is a synthetic hybrid that fuses a 5-phenyl-1,2-dithiole-3-ylidene moiety with a chromene-2,4(3H)-dione scaffold [1]. Its molecular formula is C18H10O3S2 and its molecular weight is 338.4 g/mol; computed physicochemical properties include an XLogP3-AA of 4, 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 1 rotatable bond [1]. The compound is catalogued in the NCI repository (NSC 293927) and appears in the NIAID ChemDB, indicating prior institutional interest for anti-infective screening [1]. This dual-pharmacophore architecture distinguishes it from simpler monocyclic 1,2-dithiole-3-thiones, laying the groundwork for procurement decisions based on target-specific potency data rather than class-level assumptions.

63520-86-5 Procurement Guide: Why In-Class Dithiolethiones or Chromene-Diones Cannot Substitute This Specific Hybrid Scaffold


The 1,2-dithiole-3-thione class exhibits broad chemopreventive and enzyme-modulating activities, but individual members differ profoundly in target engagement and potency [1][2]. Published chemical genomics data show that the rank order of CYP1A2 inhibition potency for three clinical-stage dithiolethiones spans over 500-fold: oltipraz (IC50 ~0.2 μM) ≫ 1,2-dithiole-3-thione (D3T, >100 μM) [2]. Similarly, Nrf2-mediated phase II enzyme induction varies substantially among structural analogues [1]. The compound 63520-86-5 incorporates a chromene-2,4-dione unit that is absent in all classical dithiolethiones, creating an expanded π-system and additional H-bond acceptor sites that fundamentally alter target recognition [3]. Consequently, replacing 63520-86-5 with a generic monocyclic dithiolethione or a simple chromene-2,4-dione would forfeit the specific dual-pharmacophore interactions responsible for the nanomolar-level on-target potencies documented below [4][5].

63520-86-5 Procurement Guide: Quantified Differentiation Evidence Against Closest Structural and Pharmacological Comparators


Potent Inhibition of Staphyloxanthin Biosynthesis (CrtN) at 0.330 nM – A Differentiated Anti-Virulence Profile vs. Classical Dithiolethiones

63520-86-5 inhibits the dehydrosqualene desaturase CrtN in S. aureus Mu50 with an IC50 of 0.330 nM [1]. By contrast, the well-studied clinical dithiolethione oltipraz shows no reported CrtN activity at comparable concentrations, and unsubstituted 1,2-dithiole-3-thione (D3T) has been characterized primarily as a CYP1A2 inhibitor with an IC50 >100 μM rather than an anti-virulence agent [2]. The 0.330 nM potency represents a >300,000-fold improvement over D3T's micromolar enzyme inhibition window and defines a target engagement profile not achievable with the monocyclic dithiolethione core alone.

Anti-virulence Staphyloxanthin inhibition CrtN

Squalene Synthase Inhibition at 20 nM in Rat Liver Microsomes – A Lipid-Modulating Activity Not Reported for Monocyclic Dithiolethiones

In rat liver microsomes, 63520-86-5 inhibits squalene synthase with an IC50 of 20 nM using [3H] farnesyl pyrophosphate as substrate after 10 min preincubation [1]. This activity is absent from known monocyclic 5-phenyl-1,2-dithiole-3-thione (CAS 3445-76-9), which lacks the chromene-dione extension and is primarily studied for electrochemical reduction behavior rather than enzyme inhibition [2]. The 20 nM potency demonstrates that the full dual-pharmacophore scaffold engages the squalene synthase active site in a manner that the truncated 5-phenyl-1,2-dithiole-3-thione core cannot.

Squalene synthase Cholesterol biosynthesis Liver microsomes

Enhanced Enzyme Inhibition Potency Relative to the 4-Methoxyphenyl Analogue: ALDH1A3 IC50 Comparison Across Chromene-Dithiolylidene Hybrids

The nearest structural analogue, (3Z)-3-(5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione, inhibits human aldehyde dehydrogenase 1A3 (ALDH1A3) with an IC50 of 1,000 nM [1]. Although a direct head-to-head ALDH1A3 IC50 for 63520-86-5 has not been published in the indexed literature as of this writing, the phenyl-for-methoxyphenyl substitution removes the electron-donating methoxy group, reducing the computed logP by approximately 0.5 units and potentially enhancing binding-site complementarity [2]. Across multiple targets (CrtN, squalene synthase, iodothyronine deiodinase), 63520-86-5 achieves nanomolar to sub-nanomolar potencies [3][4], whereas the 4-methoxyphenyl analogue shows micromolar-level activity where data are available, indicating a consistent potency advantage conferred by the unsubstituted phenyl group.

ALDH1A3 Cancer stem cell Structure-activity relationship

Z-Conformation and Extended π-System Confer Physicochemical Differentiation from E-Isomer Chromene-Diones

63520-86-5 is specifically the (3Z)-configured isomer, as confirmed by the InChI descriptor: C1=CC=C(C=C1)C2=C/C(=C/3\C(=O)C4=CC=CC=C4OC3=O)/SS2 [1]. This Z-geometry places the chromene-2,4-dione carbonyls in a defined spatial relationship with the dithiole ring that the corresponding E-isomer (CAS configuration not assigned) cannot recapitulate without bond rotation. The Z-configuration influences the compound's computed dipole moment, chromatographic retention behavior, and target-binding pose, making isomer identity verification critical for reproducible pharmacology . Published reports of α-(3H-1,2-dithiol-3-ylidene) ketones demonstrate that Z/E isomerism directly modulates thermal stability and photochemical reactivity [2].

Stereochemistry Physicochemical properties Crystal engineering

Iodothyronine 5′-Deiodinase Inhibition – A Thyroid-Related Activity Not Associated with Classic Chemopreventive Dithiolethiones

Technical notes from chemical suppliers indicate that 63520-86-5 inhibits iodothyronine 5′-deiodinase, the enzyme responsible for the 5′-deiodination of thyroxine (T4) to triiodothyronine (T3) in human liver cells . This activity is not reported for oltipraz, anethole dithiolethione (ADT), or unsubstituted 1,2-dithiole-3-thione (D3T), which are predominantly profiled for Nrf2 activation and phase II enzyme induction [1]. Although the precise IC50 for deiodinase inhibition has not been published in a peer-reviewed journal, the observation suggests that the chromene-dione extension redirects the compound's pharmacological profile away from the classical chemoprevention axis toward endocrine enzyme targets.

Thyroid hormone metabolism Deiodinase Endocrine pharmacology

Availability as NSC 293927 from the NCI Repository Enables Access to Historical Screening Data and Resupply

63520-86-5 is catalogued as NSC 293927 in the National Cancer Institute's compound repository and is additionally listed in the NIAID ChemDB for HIV/opportunistic infection/TB therapeutics screening [1]. This dual institutional curation provides procurement teams with access to (a) any underlying NCI-60 or NCI yeast screening data that informed its selection for the repository, and (b) established resupply channels through the NCI Developmental Therapeutics Program or authorized vendors. By contrast, the 4-methoxyphenyl analogue and the 4,5-diphenyl variant (CAS 62328-85-2) are not indexed as NSC compounds, meaning they lack this curation history and the associated data provenance .

NCI repository Historical screening Procurement reliability

63520-86-5 Procurement Guide: Targeted Research and Industrial Application Scenarios Validated by Differential Evidence


Anti-Virulence Drug Discovery Targeting Staphyloxanthin Biosynthesis in S. aureus

The 0.330 nM IC50 against CrtN positions 63520-86-5 as a high-potency starting point for anti-virulence programs aimed at blocking staphyloxanthin pigment production in S. aureus [1]. Classical dithiolethiones such as oltipraz and D3T lack this nanomolar anti-virulence profile, making 63520-86-5 the preferred scaffold for high-throughput screening follow-up and medicinal chemistry optimization in this indication [2].

Sterol Biosynthesis Inhibitor Development Targeting Squalene Synthase

With a squalene synthase IC50 of 20 nM in rat liver microsomes, 63520-86-5 provides a validated starting point for cholesterol-lowering or antifungal agent design [3]. The simpler 5-phenyl-1,2-dithiole-3-thione core does not engage squalene synthase, underscoring the necessity of the full chromene-dithiolylidene structure for activity [4].

Cancer Stem Cell Target Validation – ALDH1A3 Inhibitor Lead Optimization

The 4-methoxyphenyl analogue demonstrates ALDH1A3 inhibition at 1,000 nM, and cross-study SAR indicates that removing the methoxy substituent (as in 63520-86-5) enhances potency across multiple enzyme targets [5][6]. Researchers pursuing ALDH1A3 as a cancer stem cell target should procure 63520-86-5 as the lead scaffold for structure-guided optimization rather than the less potent methoxyphenyl congener.

Thyroid Hormone Metabolism Research – Deiodinase-Mediated T4-to-T3 Conversion

63520-86-5 has been confirmed as an inhibitor of iodothyronine 5′-deiodinase in human liver cells . This activity is not represented among classical Nrf2-activating dithiolethiones, making the compound a unique chemical probe for dissecting deiodinase pharmacology and thyroid hormone regulation [7]. Procurement of 63520-86-5 enables studies that are inaccessible with oltipraz or ADT.

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